molecular formula C16H13BrClNO3 B2637021 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide CAS No. 1082570-82-8

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B2637021
CAS No.: 1082570-82-8
M. Wt: 382.64
InChI Key: VUINUQMMMPATIL-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenoxy ring.

    Formylation: Addition of a formyl group to the brominated phenoxy compound.

    Acylation: Formation of the acetamide linkage with the 4-chloro-2-methylphenyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as a precursor in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-formylphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(2-bromo-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide may exhibit unique properties due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions.

Properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c1-10-6-12(18)3-4-14(10)19-16(21)9-22-15-5-2-11(8-20)7-13(15)17/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUINUQMMMPATIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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